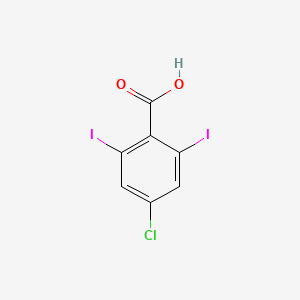

4-Chloro-2,6-diiodobenzoic acid

Description

Significance of Halogenated Benzoic Acids as Advanced Synthetic Intermediates

Halogenated organic compounds are fundamental in contemporary organic synthesis. The introduction of halogen atoms into an organic molecule is a frequently employed strategy, as halogens can serve as leaving groups in substitution and cross-coupling reactions or can define the properties of bioactive molecules and materials. rsc.orgrsc.org Halogenated benzoic acids, in particular, are important precursors for a wide range of organic compounds, including pharmaceuticals, agrochemicals, and dyes. rsc.orggoogle.com The presence and position of halogen substituents on the benzoic acid ring can significantly influence the reactivity and properties of the resulting derivatives. chemimpex.com

The process of decarboxylative halogenation, where a carboxylic acid is converted to an organic halide, is a key method for synthesizing these valuable compounds. acs.orgnih.gov This transformation is synthetically useful as it allows for the conversion of readily available carboxylic acids into versatile organic halides. acs.orgnih.gov

Overview of Dihalogenated Benzoic Acid Derivatives: A Focus on 4-Chloro-2,6-Diiodobenzoic Acid

Dihalogenated benzoic acid derivatives are a class of compounds that possess two halogen atoms on the benzoic acid structure. These compounds are of particular interest due to their enhanced reactivity and potential for creating diverse molecular architectures. The specific combination and placement of the halogens can lead to unique chemical properties and applications.

This compound, with its distinct substitution pattern, is a noteworthy example. The presence of two bulky iodine atoms at the ortho positions to the carboxylic acid group can induce specific steric and electronic effects, influencing its reactivity in subsequent transformations.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 109334-08-3 |

| Molecular Formula | C₇H₃ClI₂O₂ |

| Molecular Weight | 408.36 g/mol |

Data sourced from publicly available chemical databases.

Scope and Research Trajectory of this compound within Organic Chemistry

The research trajectory for this compound is centered on its utility as a building block in the synthesis of novel organic compounds. Its multifunctional nature, possessing a carboxylic acid group and three halogen substituents, allows for a variety of chemical modifications.

Researchers are exploring its use in cross-coupling reactions, where the carbon-iodine bonds can be selectively functionalized to introduce new organic fragments. The carboxylic acid group provides a handle for amide bond formation or other derivatizations. These synthetic pathways can lead to the creation of complex molecules with potential applications in medicinal chemistry and materials science. For instance, related halogenated benzoic acid derivatives have been used in the preparation of potent antibacterial agents and kinase inhibitors. nih.govchemdad.com The unique substitution pattern of this compound offers the potential to generate novel analogues of biologically active compounds.

Structure

2D Structure

3D Structure

Properties

CAS No. |

1048025-61-1 |

|---|---|

Molecular Formula |

C7H3ClI2O2 |

Molecular Weight |

408.36 g/mol |

IUPAC Name |

4-chloro-2,6-diiodobenzoic acid |

InChI |

InChI=1S/C7H3ClI2O2/c8-3-1-4(9)6(7(11)12)5(10)2-3/h1-2H,(H,11,12) |

InChI Key |

MAIAKPXUTVUMHR-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1I)C(=O)O)I)Cl |

Origin of Product |

United States |

Advanced Structural Elucidation and Spectroscopic Characterization of 4 Chloro 2,6 Diiodobenzoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity and Structure Assignment

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules by mapping the connectivity of atoms. For 4-Chloro-2,6-diiodobenzoic acid, both ¹H and ¹³C NMR would provide crucial information about the arrangement of protons and carbons in the molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Analysis

The ¹H NMR spectrum of this compound is anticipated to be relatively simple. Due to the substitution pattern on the benzene (B151609) ring, only two aromatic protons remain. These protons, located at positions 3 and 5, are chemically non-equivalent and would likely appear as two distinct signals. The proton at position 5 would be a doublet due to coupling with the proton at position 3, and similarly, the proton at position 3 would appear as a doublet from coupling to the proton at position 5. The carboxylic acid proton (-COOH) would typically appear as a broad singlet at a downfield chemical shift, often above 10 ppm, though its position can be highly dependent on the solvent and concentration.

Expected ¹H NMR Data for this compound: A detailed experimental ¹H NMR data table for this compound could not be located in the searched resources.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Analysis

The ¹³C NMR spectrum would reveal the carbon framework of the molecule. For this compound, seven distinct carbon signals are expected: six for the aromatic ring and one for the carboxylic acid group. The carbon atom of the carboxylic acid (C=O) would have the most downfield chemical shift. The chemical shifts of the aromatic carbons would be influenced by the attached substituents (chlorine, iodine, and the carboxylic acid group). The carbons bearing the iodine atoms (C2 and C6) would be significantly shifted upfield due to the heavy atom effect. The carbon bearing the chlorine atom (C4) and the carbon attached to the carboxylic acid group (C1) would also exhibit characteristic chemical shifts. The remaining two carbons (C3 and C5) would have shifts typical for aromatic carbons bearing a hydrogen atom in a highly substituted ring.

Expected ¹³C NMR Data for this compound: A detailed experimental ¹³C NMR data table for this compound could not be located in the searched resources.

Vibrational Spectroscopy for Molecular Fingerprinting and Conformational Analysis

Vibrational spectroscopy, including FT-IR and FT-Raman, provides a molecular fingerprint based on the vibrational modes of the molecule's functional groups.

Fourier Transform Infrared (FT-IR) Spectroscopy Investigations

The FT-IR spectrum of this compound would be characterized by several key absorption bands. A broad band in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretching vibration of the carboxylic acid dimer. A strong, sharp peak around 1700 cm⁻¹ would correspond to the C=O stretching of the carboxyl group. The aromatic C-H stretching vibrations would appear above 3000 cm⁻¹. The C-Cl and C-I stretching vibrations are expected at lower frequencies, typically in the fingerprint region below 1100 cm⁻¹.

Expected Key FT-IR Vibrational Frequencies for this compound: A detailed experimental FT-IR data table for this compound could not be located in the searched resources.

Fourier Transform Raman (FT-Raman) Spectroscopy Investigations

FT-Raman spectroscopy provides complementary information to FT-IR. The C=O stretching vibration would also be visible in the Raman spectrum, though typically weaker than in the IR. Aromatic ring stretching vibrations usually give rise to strong Raman bands in the 1600-1400 cm⁻¹ region. The C-I stretching vibrations are often strong in Raman spectra, providing a clear indication of the iodo-substituents. The symmetric breathing vibration of the substituted benzene ring would also be a characteristic and potentially strong band.

Expected Key FT-Raman Vibrational Frequencies for this compound: A detailed experimental FT-Raman data table for this compound could not be located in the searched resources.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and to gain insight into the structure through analysis of fragmentation patterns. The electron ionization (EI) mass spectrum of this compound would show a molecular ion peak [M]⁺ corresponding to its molecular weight. Due to the presence of chlorine, a characteristic isotopic pattern for the molecular ion would be observed, with an [M+2]⁺ peak approximately one-third the intensity of the [M]⁺ peak.

Key fragmentation pathways would likely involve the loss of the carboxylic acid group (-COOH), the loss of iodine atoms, and the loss of a chlorine atom. This would result in fragment ions that can help to confirm the identity and structure of the compound.

Expected Mass Spectrometry Data for this compound: A detailed experimental mass spectrometry data table for this compound could not be located in the searched resources.

High-Resolution Mass Spectrometry (HRMS) Techniques

High-resolution mass spectrometry is an indispensable tool for the unambiguous identification and structural elucidation of organic molecules. In the case of this compound, HRMS provides an exact measurement of the molecule's mass, allowing for the determination of its elemental composition with high confidence.

The molecular formula of this compound is C₇H₃ClI₂O₂. The presence of chlorine and iodine, with their distinct isotopic patterns, gives rise to a characteristic mass spectral signature. High-resolution techniques can resolve these isotopic peaks, further confirming the compound's identity. The exact mass of the monoisotopic peak, calculated from the most abundant isotopes (³⁵Cl, ¹²⁷I), is a critical piece of data obtained from HRMS. This precise mass measurement is instrumental in distinguishing this compound from other compounds with the same nominal mass.

| Element | Isotope | Atomic Mass (Da) | Natural Abundance (%) |

|---|---|---|---|

| Carbon | 12C | 12.00000 | 98.93 |

| 13C | 13.00335 | 1.07 | |

| Hydrogen | 1H | 1.00783 | 99.98 |

| Chlorine | 35Cl | 34.96885 | 75.77 |

| 37Cl | 36.96590 | 24.23 | |

| Iodine | 127I | 126.90447 | 100 |

| Oxygen | 16O | 15.99491 | 99.76 |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides the definitive method for determining the three-dimensional arrangement of atoms within a crystalline solid. This technique offers unparalleled insight into bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the physical and chemical properties of this compound.

| Compound | Crystal System | Space Group | Unit Cell Parameters |

|---|---|---|---|

| 4-Chlorobenzoic Acid | Triclinic | P-1 | a = 7.84 Å, b = 13.96 Å, c = 6.95 Å, α = 92.5°, β = 113.2°, γ = 93.3° |

| 4-Bromobenzoic Acid | Monoclinic | P2₁/c | a = 14.34 Å, b = 10.56 Å, c = 7.91 Å, β = 96.9° |

| 4-Iodobenzoic Acid | Monoclinic | P2₁/c | a = 14.61 Å, b = 10.74 Å, c = 7.88 Å, β = 97.4° |

The presence of iodine atoms in this compound significantly facilitates its crystallographic analysis due to the 'heavy-atom effect'. Iodine, with its large number of electrons, scatters X-rays much more strongly than lighter atoms like carbon, hydrogen, and oxygen. This strong scattering from the iodine atoms provides a powerful tool for solving the phase problem in X-ray crystallography. The positions of the iodine atoms can often be determined directly from the diffraction data, and this information can then be used to phase the remaining reflections and locate the lighter atoms in the structure. This effect is crucial for obtaining an accurate and rapid structural solution for complex molecules containing heavy elements.

The solid-state structure of this compound is not solely determined by its intramolecular geometry but also by the intricate network of intermolecular interactions that govern its crystal packing. These non-covalent interactions, though weaker than covalent bonds, play a critical role in the physical properties of the crystal. For halogenated benzoic acids, hydrogen bonding involving the carboxylic acid group is a dominant interaction, often leading to the formation of dimeric structures. Furthermore, halogen bonding, an attractive interaction between a halogen atom and a nucleophilic site, can also be a significant factor in the crystal packing. The presence of both chlorine and iodine atoms in this compound allows for a variety of potential halogen bonding motifs. The analysis of these interactions provides valuable insights into the supramolecular chemistry of this compound and can inform the design of new materials with desired properties. Studies on related halobenzenesulfonamides have shown that interlayer halogen bonds of the type Cl⋯O, Br⋯O, or I⋯N can form. researchgate.net

Computational and Theoretical Investigations of 4 Chloro 2,6 Diiodobenzoic Acid

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the condensed phases. For 4-Chloro-2,6-diiodobenzoic acid, DFT studies would provide fundamental insights into its structural and electronic properties.

Geometry Optimization and Conformational Analysis

A crucial first step in any computational analysis is to determine the most stable three-dimensional arrangement of the atoms in a molecule, known as geometry optimization. For this compound, this would involve calculating the potential energy surface of the molecule to find the lowest energy conformation. Key parameters that would be determined include:

Bond Lengths: The distances between the constituent atoms (e.g., C-C, C-H, C-Cl, C-I, C=O, C-O, O-H).

Bond Angles: The angles formed by three connected atoms (e.g., C-C-C, I-C-C, Cl-C-C).

Dihedral Angles: The rotational angles between planes of atoms, which would define the orientation of the carboxylic acid group relative to the benzene (B151609) ring and the positions of the bulky iodine substituents.

Conformational analysis would be particularly important to understand how the large iodine atoms and the chlorine atom influence the orientation of the carboxylic acid group, which can exist in different rotational isomers (conformers).

Vibrational Frequency Calculations and Spectral Correlation with Experimental Data

Once the optimized geometry is obtained, vibrational frequency calculations can be performed. These calculations predict the frequencies of the fundamental modes of molecular vibration. Each calculated frequency corresponds to a specific type of atomic motion, such as stretching, bending, or twisting of chemical bonds.

The predicted vibrational spectrum, often presented as an infrared (IR) and Raman spectrum, could then be compared with experimentally obtained spectra for validation of the computational model. This correlation allows for a detailed assignment of the experimental spectral bands to specific molecular vibrations. For this compound, characteristic vibrational modes would include:

O-H stretching of the carboxylic acid group.

C=O stretching of the carbonyl group.

C-Cl and C-I stretching vibrations.

Aromatic C-C stretching and C-H bending modes.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that are crucial for understanding a molecule's chemical reactivity and electronic properties.

HOMO: Represents the ability of a molecule to donate an electron.

LUMO: Represents the ability of a molecule to accept an electron.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is used to predict sites for electrophilic and nucleophilic attack. The map displays different colors to represent regions of varying electrostatic potential:

Red: Regions of negative potential, indicating electron-rich areas that are susceptible to electrophilic attack (e.g., around the oxygen atoms of the carboxylic acid).

Blue: Regions of positive potential, indicating electron-poor areas that are susceptible to nucleophilic attack (e.g., around the acidic hydrogen atom).

Green: Regions of neutral potential.

For this compound, the MEP map would illustrate the influence of the electronegative chlorine and iodine atoms on the electron density of the aromatic ring and the carboxylic acid group.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Absorption Spectra Prediction

Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to predict the electronic absorption spectra (UV-Visible spectra) of molecules. This calculation provides information about the electronic transitions between molecular orbitals upon absorption of light. The output includes the predicted absorption wavelengths (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. For this compound, TD-DFT calculations would help in understanding its color and how it interacts with light, correlating the electronic transitions with its molecular orbital structure.

Quantum Chemical Parameters and Reactivity Descriptors

From the energies of the HOMO and LUMO, several quantum chemical parameters can be calculated to further describe the reactivity of a molecule. These descriptors provide a quantitative measure of various aspects of chemical behavior. While specific values for this compound are not available, a computational study would typically report the following:

| Parameter | Formula | Description |

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron from a molecule. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added to a molecule. |

| Electronegativity (χ) | χ = (I + A) / 2 | A measure of the ability of a molecule to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | A measure of the molecule's resistance to change in its electron distribution. |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating the molecule's polarizability. |

| Electrophilicity Index (ω) | ω = χ2 / (2η) | A measure of the energy lowering of a molecule when it accepts electrons. |

These parameters would provide a comprehensive profile of the chemical reactivity of this compound.

Reactivity and Reaction Mechanisms Involving 4 Chloro 2,6 Diiodobenzoic Acid

Nucleophilic Aromatic Substitution Reactions at Halogenated Positions

Nucleophilic aromatic substitution (SNA_r) is a key reaction class for functionalizing aryl halides. In 4-chloro-2,6-diiodobenzoic acid, the reactivity of the halogen atoms toward nucleophilic attack is influenced by their identity and position on the aromatic ring. Generally, halogens in positions activated by electron-withdrawing groups are more susceptible to substitution. lumenlearning.comlibretexts.org The carboxylic acid group at position 1 has an electron-withdrawing effect, which can activate the ortho (positions 2 and 6) and para (position 4) positions towards nucleophilic attack. lumenlearning.comlibretexts.org

The generally accepted mechanism for this type of reaction involves the initial attack of a nucleophile on the carbon atom bearing a halogen, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. lumenlearning.comlibretexts.org This intermediate is stabilized by resonance, particularly when the negative charge can be delocalized by electron-withdrawing groups. lumenlearning.com The aromaticity of the ring is temporarily lost in this step as the carbon at the reaction site becomes sp3-hybridized. lumenlearning.com In the subsequent step, the halide ion is eliminated, and the aromaticity of the ring is restored.

In the case of this compound, the two iodine atoms at the ortho positions and the chlorine atom at the para position exhibit different reactivities. The relative leaving group ability of the halogens in nucleophilic aromatic substitution typically follows the order I > Br > Cl > F, which is the reverse of their electronegativity. However, the rate of reaction is also influenced by the strength of the carbon-halogen bond. The C-I bond is weaker than the C-Cl bond, making the iodine atoms more labile. Furthermore, the presence of two bulky iodine atoms at the ortho positions can sterically hinder the approach of a nucleophile to the chlorine atom at the para position.

Research has shown that in di- and tri-halogenated aromatic systems, sequential nucleophilic aromatic substitution is possible, where the most activated and labile halogen is replaced first. For instance, in compounds like 2,4-difluoronitrobenzene, different amines can be used to sequentially replace the fluorine atoms. nih.gov While specific studies on the stepwise nucleophilic substitution of this compound are not detailed in the provided context, the principles of S_NAr suggest that the iodine atoms would be more reactive than the chlorine atom. The reaction conditions, such as the nature of the nucleophile, solvent, and temperature, would play a crucial role in controlling the selectivity of the substitution. lumenlearning.com

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. youtube.com The halogenated positions of this compound provide multiple sites for such transformations. The general mechanism of these reactions involves a catalytic cycle that typically includes oxidative addition of the aryl halide to a palladium(0) complex, transmetalation with an organometallic reagent, and reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. youtube.com The reactivity of aryl halides in these reactions generally follows the order I > Br > Cl. wikipedia.org

The Sonogashira coupling is a widely used method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base, often an amine that can also serve as the solvent. wikipedia.orgorganic-chemistry.org The reaction proceeds under mild conditions, such as room temperature, and can tolerate a variety of functional groups. wikipedia.org

The catalytic cycle of the Sonogashira reaction involves two interconnected cycles: a palladium cycle and a copper cycle. libretexts.org In the palladium cycle, the active Pd(0) catalyst undergoes oxidative addition with the aryl halide. libretexts.org In the copper cycle, the terminal alkyne reacts with a copper(I) salt to form a copper(I) acetylide. libretexts.org This acetylide then undergoes transmetalation with the palladium(II) complex, followed by reductive elimination to give the final product and regenerate the Pd(0) catalyst. libretexts.org

For this compound, the greater reactivity of the C-I bonds compared to the C-Cl bond allows for selective Sonogashira coupling at the 2 and 6 positions. By controlling the stoichiometry of the alkyne and the reaction conditions, it is possible to achieve mono- or di-alkynylation. For example, using one equivalent of a terminal alkyne would likely lead to the substitution of one of the iodine atoms. The use of copper-free Sonogashira conditions has also been developed, which can be advantageous for certain substrates. nih.gov

| Component | Role | Examples |

|---|---|---|

| Palladium Catalyst | Main catalyst for the cross-coupling cycle | Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd(OAc)₂ |

| Copper(I) Co-catalyst | Facilitates the formation of the copper acetylide | CuI |

| Base | Neutralizes the hydrogen halide byproduct and can act as a solvent | Triethylamine, Diethylamine, Cs₂CO₃ |

| Aryl Halide | Substrate for oxidative addition (Reactivity: I > Br > Cl) | This compound |

| Terminal Alkyne | Coupling partner | Phenylacetylene, Trimethylsilylacetylene |

Beyond the Sonogashira reaction, this compound can participate in a variety of other palladium-catalyzed cross-coupling reactions to form both carbon-carbon and carbon-heteroatom bonds. The differential reactivity of the iodo and chloro substituents allows for sequential and site-selective functionalization.

Carbon-Carbon Coupling:

Suzuki Coupling: This reaction involves the coupling of an aryl halide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. nih.gov Given the reactivity trend of aryl halides, the iodo groups of this compound would be expected to react preferentially over the chloro group.

Stille Coupling: This reaction couples an aryl halide with an organotin compound. longdom.org Copper(I) salts can sometimes be used as co-catalysts to promote the reaction. longdom.org

Hiyama Coupling: This involves the coupling of an aryl halide with an organosilicon compound, which is activated by a fluoride (B91410) source. organic-chemistry.org

Negishi Coupling: This reaction utilizes an organozinc reagent as the coupling partner for the aryl halide.

Kumada Coupling: This method employs a Grignard reagent (organomagnesium halide) to couple with the aryl halide.

In all these reactions, the higher reactivity of the C-I bonds would allow for selective coupling at the 2- and 6-positions of this compound, leaving the C-Cl bond intact for subsequent transformations.

Carbon-Heteroatom Coupling:

Buchwald-Hartwig Amination: This is a powerful method for forming carbon-nitrogen bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst and a strong base. It is a valuable tool for the synthesis of anilines and other N-aryl compounds.

C-O and C-S Coupling: Palladium catalysts can also facilitate the formation of carbon-oxygen and carbon-sulfur bonds by coupling aryl halides with alcohols, phenols, or thiols.

The ability to perform these coupling reactions selectively at the more reactive iodo positions provides a strategic advantage in the synthesis of complex, highly substituted aromatic compounds.

Cyclization and Annulation Reactions to Form Heterocyclic Systems

The functional groups present in this compound and its derivatives can be utilized in cyclization and annulation reactions to construct various heterocyclic systems. The carboxylic acid group, in particular, can act as an internal nucleophile or electrophile precursor.

Isocoumarins are a class of lactones (cyclic esters) that are isomers of coumarins. Their synthesis often involves the cyclization of a suitably substituted benzoic acid derivative. While specific examples detailing the direct use of this compound for isocoumarin (B1212949) synthesis were not found in the provided search results, the general strategies for isocoumarin synthesis can be applied.

One common approach involves the palladium-catalyzed coupling of an o-halobenzoic acid with a terminal alkyne, followed by an intramolecular cyclization. In the case of this compound, a Sonogashira coupling at one of the iodo positions would introduce an alkynyl side chain. This intermediate could then undergo an intramolecular cyclization, where the carboxylic acid group attacks the alkyne, to form a lactone ring. The regioselectivity of this cyclization (i.e., the size of the resulting ring) can often be controlled by the reaction conditions.

Another strategy involves the intramolecular cyclization of an o-acylbenzoic acid derivative. The carboxylic acid of this compound could be converted to an ester or other derivative, and a side chain capable of forming a ketone could be introduced at one of the ortho positions via a cross-coupling reaction. Subsequent intramolecular aldol-type condensation or a similar reaction could then lead to the formation of the isocoumarin ring system.

The synthesis of isocoumarins can also be achieved through Rh(III)-catalyzed C-H activation and esterification of benzoic acids with cyclic 2-diazo-1,3-diketones, although this does not directly involve the halogenated positions. researchgate.net

Oxidative and Reductive Transformations of the Aromatic System

The aromatic ring of this compound can undergo oxidative and reductive transformations, although the presence of multiple deactivating halogen substituents can make the ring relatively electron-poor and resistant to oxidation.

Oxidative Transformations:

Oxidation of the aromatic ring itself would likely require harsh conditions and may lead to degradation of the molecule. However, functional groups attached to the ring could be oxidized. For instance, if a methyl group were present instead of the carboxylic acid, it could be oxidized to a carboxylic acid, as is done in the synthesis of 4-chlorobenzoic acid from 4-chlorotoluene. wikipedia.org

Reductive Transformations:

The halogen substituents on the aromatic ring can be removed through reductive dehalogenation. This can be achieved using various methods, including catalytic hydrogenation (e.g., with H₂ and a palladium catalyst), or with reducing agents like zinc dust in acetic acid. The relative ease of reduction of the carbon-halogen bonds is typically C-I > C-Br > C-Cl, meaning the iodine atoms would be preferentially removed over the chlorine atom. This selectivity can be exploited to synthesize less halogenated derivatives.

The nitro group, if present (for instance, in a precursor like 4-chloro-2-nitrobenzoic acid), is readily reduced to an amino group using reagents like tin(II) chloride or catalytic hydrogenation. quora.com This transformation is often a key step in the synthesis of more complex molecules.

Esterification and Amidation Reactions of the Carboxylic Acid Moiety

The carboxylic acid group of this compound is the primary site for esterification and amidation reactions. These transformations are fundamental in modifying the compound for various applications, including its potential incorporation into larger molecular frameworks. However, the reactivity of the carboxyl group is significantly influenced by the presence of the two bulky iodine atoms in the ortho positions. This steric hindrance can impede the approach of nucleophiles, such as alcohols and amines, to the carbonyl carbon, often necessitating the use of specific activating agents or more forcing reaction conditions compared to unhindered benzoic acids.

Esterification Reactions

Esterification of this compound can be achieved through several methods, with the choice of method often dictated by the nature of the alcohol and the desired reaction scale.

A common laboratory method for esterification is the Fischer-Speier esterification , which involves reacting the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). masterorganicchemistry.com This is an equilibrium-driven reaction, and to favor the formation of the ester, water is typically removed as it is formed, for example, by azeotropic distillation using a Dean-Stark apparatus. masterorganicchemistry.com However, due to the steric hindrance of this compound, this method may require prolonged reaction times or higher temperatures to achieve good yields. For instance, a study on the esterification of the sterically less hindered 4-fluoro-3-nitrobenzoic acid using excess ethanol (B145695) and catalytic H₂SO₄ under conventional heating resulted in a 78% yield. usm.my

Table 1: Representative Conditions for Fischer Esterification of Substituted Benzoic Acids

| Carboxylic Acid | Alcohol | Catalyst | Conditions | Yield (%) | Reference |

| Acetic Acid | Ethanol | Acid Catalyst | Equilibrium | 65 | masterorganicchemistry.com |

| 4-Fluoro-3-nitrobenzoic acid | Ethanol | H₂SO₄ | Reflux | 78 | usm.my |

| Benzoic Acid | Heptanol | Ti(OiPr)₄ (5 mol%) | 150 °C, 6 h | 79 | rug.nl |

To circumvent the equilibrium limitations and the potentially harsh conditions of Fischer esterification, carboxylic acid activation is a frequently employed strategy. The carboxylic acid can be converted to a more reactive derivative, such as an acyl chloride , by treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is highly electrophilic and readily reacts with alcohols, even sterically hindered ones, to form the corresponding ester. This two-step process is often highly efficient.

Alternatively, various coupling agents can facilitate the direct esterification of the carboxylic acid with an alcohol under milder conditions. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) are commonly used. More recently, other coupling agents have been developed to promote esterification, even for challenging substrates. nih.gov

Amidation Reactions

The synthesis of amides from this compound also faces the challenge of steric hindrance. Direct condensation of the carboxylic acid with an amine is generally not feasible without high temperatures and is often inefficient. Therefore, activation of the carboxylic acid is typically required.

One of the most common methods for amide bond formation is the use of coupling reagents . A wide variety of such reagents are available, including carbodiimides like DCC and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or HOBt analogs to suppress side reactions and improve yields. Phosphonium-based reagents, such as benzotriazol-1-yl-oxytripyrrolidinophosphonium (B8747277) hexafluorophosphate (B91526) (PyBOP), are also highly effective.

Recent research has focused on developing new methods for the amidation of sterically hindered carboxylic acids. One such methodology involves the in situ generation of phosphonium (B103445) salts from N-chlorophthalimide and triphenylphosphine, which act as activating agents for the carboxylic acid. nih.gov This method has been shown to be effective for a range of aliphatic, benzylic, and aromatic carboxylic acids with primary and secondary amines, affording amides in good to excellent yields at room temperature. nih.gov The proposed mechanism involves the formation of an acyloxy-phosphonium salt intermediate, which is then attacked by the amine. nih.gov

Table 2: Representative Conditions for Amidation of Benzoic Acid Derivatives

| Carboxylic Acid | Amine | Coupling Reagent/Method | Solvent | Yield (%) | Reference |

| Benzoic Acid | Benzylamine | PPh₃/N-chlorophthalimide | Toluene | 92 | nih.gov |

| Benzoic Acid | Benzylmethylamine | PPh₃/N-chlorophthalimide | Toluene | 45 | nih.gov |

| 4-Nitrobenzoic Acid | Aniline | (4,5-Dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric acid diethyl ester | THF | 95 | lookchemmall.com |

The choice of coupling reagent and reaction conditions can be critical for successfully synthesizing amides from the sterically demanding this compound. For particularly challenging couplings involving sterically hindered substrates or electron-deficient amines, protocols involving the in situ formation of acyl fluorides have been developed, which can proceed at elevated temperatures where standard methods fail. rsc.org

Research on Derivatives and Structural Analogs of 4 Chloro 2,6 Diiodobenzoic Acid

Comparative Studies with Other Halogenated Benzoic Acid Derivatives

The properties of halogenated benzoic acids are intricately linked to the nature and position of the halogen substituents. Comparative studies involving fluorinated, brominated, and other chloro-substituted analogs of 4-chloro-2,6-diiodobenzoic acid reveal key trends in their chemical behavior.

The substitution of iodine with other halogens such as fluorine, chlorine, and bromine in the benzoic acid framework leads to significant differences in their properties. For instance, fluoro- and chloro-substituted benzoic acid derivatives are recognized as important precursors for agrochemical and pharmaceutical products. Fluorinated compounds, in particular, are often considered more environmentally benign alternatives to their chlorinated counterparts.

A detailed investigation into ortho-fluoro and ortho-chloro substituted benzoic acids highlights the differences in their conformational landscapes. For example, 2-fluorobenzoic acid and 2-chlorobenzoic acid both possess two low-energy cis conformers and two higher-energy trans conformers. However, the planarity and degeneracy of these conformers differ due to the varying sizes and electronic effects of the fluorine and chlorine atoms. In di-substituted analogs like 2,6-difluorobenzoic acid and 2,6-dichlorobenzoic acid, the rotational barriers around the C-C bond are significantly influenced by the size of the halogen, with the smaller fluorine atoms resulting in lower rotational barriers compared to the bulkier chlorine atoms. orgsyn.org

The type and position of halogen atoms on the benzoic acid ring profoundly affect its reactivity and molecular structure. Halogens exert both an inductive effect (-I) and a mesomeric (resonance) effect (+M). While the inductive effect generally increases the acidity of the benzoic acid by withdrawing electron density from the ring, the mesomeric effect can partially counteract this by donating electron density through lone pair delocalization. texiumchem.com

The "ortho effect" is a well-documented phenomenon where the presence of a substituent in the ortho position to the carboxylic acid group, regardless of its electronic nature, generally increases the acidity of the benzoic acid more than the same substituent in the meta or para position. chemicalbook.com This is often attributed to steric hindrance, which forces the carboxylic acid group out of the plane of the benzene (B151609) ring, thereby disrupting resonance between the carboxyl group and the ring and stabilizing the carboxylate anion. texiumchem.com

Aminobenzoic Acid and Methylbenzoic Acid Analogs

The replacement of the chloro and iodo substituents in this compound with amino or methyl groups offers another avenue for comparative studies, providing insights into the electronic and structural consequences of these modifications.

A pertinent example for comparison is 2-amino-3,5-diiodobenzoic acid. A study involving the synthesis and characterization of this compound, along with its dibromo-analog, provided detailed structural and computational data. prepchem.com Theoretical calculations revealed that the 2-amino-3,5-diiodo and 2-amino-3,5-dibromo isomers possess the lowest energy, the narrowest HOMO-LUMO gap, and the highest electrophilicity index values among their possible positional isomers. prepchem.com These electronic properties are in contrast to what would be expected for this compound, where the strong electron-withdrawing nature of the halogens would significantly alter the electronic landscape.

The introduction of a methyl group, as in 4-amino-2-methylbenzoic acid or 4-chloro-2-methylbenzoic acid, also leads to distinct structural and electronic characteristics. orgsyn.orgsigmaaldrich.com The methyl group is electron-donating through an inductive effect, which would decrease the acidity of the benzoic acid compared to its unsubstituted counterpart. The steric bulk of the methyl group, particularly when in an ortho position, can also influence the conformation of the carboxylic acid group, similar to the ortho effect observed with halogens.

Amino-substituted benzoic acids are versatile precursors for the synthesis of various derivatives, including halogenated ones. The amino group can be converted into a diazonium salt, which can then be subjected to Sandmeyer or related reactions to introduce a wide range of substituents, including halogens. google.com For instance, 2-aminobenzoic acid (anthranilic acid) can be diazotized and subsequently treated with potassium iodide to yield 2-iodobenzoic acid. texiumchem.compianetachimica.it

This synthetic strategy allows for the preparation of halogenated benzoic acids from readily available amino-substituted starting materials. For example, the synthesis of 2,4-dichloro-5-aminobenzoic acid methyl ester has been reported, which could then potentially be further modified. chemicalbook.com The derivatization of para-aminobenzoic acid (PABA) has also been extensively studied, leading to the synthesis of various ester and amide derivatives with potential biological activities. chemicalbook.comchemicalbook.com These synthetic methodologies highlight the potential for creating a diverse library of halogenated and other substituted benzoic acids from amino precursors for further study.

Syntheses and Characterization of Specific Diiodobenzoic Acid Isomers

The synthesis and characterization of various diiodobenzoic acid isomers are crucial for understanding the structure-property relationships within this class of compounds. Different synthetic routes are employed depending on the desired substitution pattern.

One common method for the synthesis of diiodinated benzoic acids involves the direct iodination of a substituted benzoic acid. For example, 2-hydroxy-3,5-diiodobenzoic acid can be prepared by treating salicylic (B10762653) acid with iodine monochloride in glacial acetic acid. orgsyn.org Similarly, 4-hydroxy-3,5-diiodobenzoic acid can be synthesized from 4-hydroxybenzoic acid using iodine monochloride. chemicalbook.com

Another important route to iodinated benzoic acids is through the Sandmeyer reaction, starting from an aminobenzoic acid. For the synthesis of 2-amino-3,5-diiodobenzoic acid, 2-aminobenzoic acid is treated with iodine chloride in the presence of hydrochloric acid. prepchem.comnih.gov

The synthesis of other isomers, such as 2,5-diiodobenzoic acid, has also been documented. chemicalbook.com The characterization of these isomers typically involves techniques such as melting point determination, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry to confirm their structure and purity.

Below is a table summarizing the synthesis and some properties of selected diiodobenzoic acid isomers.

| Compound Name | Starting Material | Key Reagents | Melting Point (°C) |

| 2-Hydroxy-3,5-diiodobenzoic acid | Salicylic acid | Iodine monochloride, Glacial acetic acid | 235-236 |

| 4-Hydroxy-3,5-diiodobenzoic acid | 4-Hydroxybenzoic acid | Iodine monochloride, Sulfuric acid | - |

| 2-Amino-3,5-diiodobenzoic acid | 2-Aminobenzoic acid | Iodine chloride, Hydrochloric acid | - |

| 2-Iodobenzoic acid | 2-Aminobenzoic acid | Sodium nitrite, Potassium iodide, Sulfuric acid | - |

| 3,4-Diiodobenzoic acid | - | - | 257 |

| 2,5-Diiodobenzoic acid | - | - | - |

| 2,6-Diiodobenzoic acid | - | - | - |

2-Chloro-3,5-diiodobenzoic Acid

2-Chloro-3,5-diiodobenzoic acid is a structural isomer of this compound, with a different substitution pattern on the benzene ring. This alteration in the positions of the chloro and iodo substituents leads to distinct physical and chemical properties.

Synthesis and Physicochemical Properties:

The synthesis of 2-chloro-3,5-diiodobenzoic acid has been documented, often as a potential impurity in the synthesis of other iodinated benzoic acids, such as 2-chloro-5-iodobenzoic acid. Its formation highlights the complexities of directing iodination to specific positions on the benzene ring.

| Property | Value | Source |

| Molecular Formula | C₇H₃ClI₂O₂ | nih.govchemsrc.com |

| Molecular Weight | 408.36 g/mol | nih.gov |

| CAS Number | 15396-36-8 | nih.gov |

| Appearance | - | - |

| Melting Point | - | - |

| Solubility | - | - |

| LogP | 3.24740 | chemsrc.com |

Further research is needed to populate the full physicochemical data for this compound.

4-Fluoro-2,6-diiodobenzoic Acid

Substituting the chlorine atom in this compound with a fluorine atom yields 4-fluoro-2,6-diiodobenzoic acid. This modification is of interest due to the unique properties that fluorine substitution can impart to a molecule, such as altered electronic effects and metabolic stability.

Synthesis and Physicochemical Properties:

4-Fluoro-2,6-diiodobenzoic acid is available from various chemical suppliers, indicating established synthetic routes. It is a valuable building block in organic synthesis.

| Property | Value | Source |

| Molecular Formula | C₇H₃FI₂O₂ | - |

| Molecular Weight | - | - |

| CAS Number | 1048025-59-7 | bldpharm.comindiafinechemicals.com |

| Appearance | - | - |

| Melting Point | - | - |

| Solubility | - | - |

Further research is needed to populate the full physicochemical data for this compound.

Other Regioisomeric Diiodobenzoic Acids and Their Distinctive Properties

The positioning of iodine atoms on the benzoic acid ring significantly influences the properties and potential applications of the resulting regioisomers. Research into various diiodobenzoic acids reveals that even subtle changes in the substitution pattern can lead to considerable differences in their chemical reactivity and biological activity.

For instance, the study of dihydroxybenzoic acid isomers has shown that the relative positions of the hydroxyl groups dramatically affect their biological activities, such as their ability to dissociate amyloid-beta oligomers. nih.gov This principle extends to halogenated benzoic acids, where the location of iodine atoms can alter the molecule's polarity, lipophilicity, and interaction with biological targets.

The synthesis of specific regioisomers of diiodobenzoic acid can be challenging, often resulting in a mixture of products. For example, the synthesis of 2-chloro-5-iodobenzoic acid can also yield 2-chloro-3-iodobenzoic acid and 2-chloro-3,5-diiodobenzoic acid as impurities. nih.gov This underscores the influence of directing groups and reaction conditions on the final isomeric distribution.

The development of iodinated contrast agents for medical imaging further illustrates the importance of regioisomerism. radiologykey.com The efficacy and safety of these agents are highly dependent on the number and position of iodine atoms on the aromatic core, which in turn affect properties like osmolality and viscosity. radiologykey.com

While a comprehensive comparative study of all diiodobenzoic acid isomers is extensive, the available research on related halogenated and substituted benzoic acids strongly suggests that each regioisomer possesses a unique set of properties that makes it a distinct chemical entity with specific potential applications.

Advanced Applications of 4 Chloro 2,6 Diiodobenzoic Acid in Specialized Organic Synthesis and Materials Science

Utilization as a Versatile Synthetic Building Block for Complex Architectures

In the field of organic synthesis, the term "building block" refers to a molecule that can be readily incorporated into a larger, more complex structure. beilstein-journals.org 4-Chloro-2,6-diiodobenzoic acid exemplifies a versatile building block due to its multiple, orthogonally reactive sites. nih.gov The presence of two iodine atoms, a chlorine atom, and a carboxylic acid group allows for a sequence of selective chemical transformations.

The carbon-iodine (C-I) bonds are significantly weaker and more reactive than the carbon-chlorine (C-Cl) bond, particularly in transition metal-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Heck couplings. This reactivity difference allows for the selective functionalization of the ortho-positions (the positions next to the carboxylic acid group) where the iodine atoms reside, while leaving the chlorine atom at the para-position intact for subsequent reactions. Furthermore, the carboxylic acid group can be converted into a wide range of other functional groups, including esters, amides, or even reduced to an alcohol, providing another layer of synthetic versatility. This controlled, stepwise functionalization is crucial for the efficient assembly of complex molecular architectures, such as polycyclic aromatic hydrocarbons and highly substituted biaryl compounds, which are of interest in materials science and medicinal chemistry. beilstein-journals.orgnih.gov

Role in the Regiospecific Synthesis of Polyiodinated Aromatic Systems

Achieving specific substitution patterns (regiospecificity) on an aromatic ring is a fundamental challenge in organic synthesis. Direct electrophilic iodination of an aromatic ring often leads to a mixture of isomers, which are difficult to separate. researchgate.net The synthesis of polyiodinated aromatic systems with precise control over the position of each iodine atom is particularly challenging.

Compounds like this compound are critical in this context, often serving as pre-functionalized starting materials where the regiochemistry is already established. The synthesis of such a molecule would itself rely on regioselective methods. For instance, the introduction of iodine onto an aromatic ring can be directed by existing functional groups. Methods using reagents like N-iodosuccinimide (NIS) in the presence of an acid catalyst, or systems involving silver salts (e.g., Ag₂SO₄) and elemental iodine, can provide high regioselectivity depending on the substrate. nih.govorganic-chemistry.org Once a molecule like this compound is formed, it becomes a reliable precursor for building even larger, more complex polyiodinated structures without the risk of isomeric mixtures in subsequent steps. polyu.edu.hkpolyu.edu.hk

Strategies for Incorporating Heavy Halogen Substituents into Advanced Organic Scaffolds

The incorporation of heavy halogens like bromine and especially iodine into organic molecules is of significant interest because it can profoundly alter a molecule's physical, chemical, and biological properties. researchgate.net These heavy atoms can influence crystal packing, increase intersystem crossing for applications in photochemistry, and serve as reactive handles for further chemical modification.

Several key strategies are employed to introduce these heavy halogens:

Electrophilic Halogenation: This is a common method where a source of electrophilic halogen (e.g., I⁺) reacts with an electron-rich aromatic ring. Reagents like iodine monochloride (ICl), N-iodosuccinimide (NIS), and 1,3-diiodo-5,5-dimethylhydantoin (B1295625) (DIH) are frequently used, often with a Lewis acid or protic acid catalyst to enhance reactivity and control regioselectivity. organic-chemistry.org

Transition Metal-Catalyzed Cross-Coupling: Palladium- and copper-catalyzed reactions are powerful tools for forming carbon-halogen bonds. For instance, aryl halides can be coupled with various partners in reactions that build the core scaffold of the molecule. polyu.edu.hk These methods are indispensable for creating complex structures that are not accessible through classical methods.

Sandmeyer-type Reactions: This classical method involves the conversion of an aromatic amine to a diazonium salt, which can then be displaced by an iodide ion (from KI) to install an iodine atom with high regioselectivity.

Halogen Exchange: In some cases, a less reactive halogen (like chlorine or bromine) can be exchanged for a more reactive one (like iodine) under specific reaction conditions.

The selection of a particular strategy depends on the desired substitution pattern, the electronic nature of the substrate, and the compatibility of other functional groups present in the molecule. acs.org

Exploration of this compound in Heavy-Atom Crystallography

Determining the three-dimensional structure of large biomolecules like proteins is essential for understanding their function and for drug design. X-ray crystallography is the primary technique for this, but it suffers from the "phase problem," where crucial information needed to calculate the electron density map is lost during data collection. One of the oldest and most reliable methods to solve this problem is heavy-atom derivatization. nih.gov

This technique involves soaking the protein crystal in a solution containing a compound with a heavy atom (one with a large number of electrons). nih.gov The heavy atoms scatter X-rays strongly and in a distinct way, providing the necessary phase information. Compounds containing iodine, mercury, gold, or platinum are often used for this purpose. nih.gov

With two heavy iodine atoms, this compound is an excellent candidate for use as a heavy-atom derivative. Its utility is analogous to other poly-iodinated compounds, such as 5-amino-2,4,6-triiodoisophthalic acid (I3C), which have been successfully used to phase protein crystal structures. nih.gov The benzoic acid moiety can form specific interactions (salt bridges, hydrogen bonds) with charged or polar residues on the protein surface, leading to ordered binding in the crystal lattice, which is a prerequisite for successful phasing.

Supramolecular Chemistry and Non-Covalent Interactions involving Halogenated Benzoic Acids

Supramolecular chemistry looks beyond individual molecules to study the complex entities formed through non-covalent interactions. rsc.org These interactions, though weaker than covalent bonds, are highly directional and specific, governing processes from molecular recognition to the self-assembly of materials. acs.org Halogenated benzoic acids are particularly interesting in this field because they possess functional groups capable of participating in the two most important non-covalent interactions for crystal engineering: hydrogen bonding and halogen bonding. rsc.org

A halogen bond is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (called a σ-hole) and a Lewis base (an electron donor). mdpi.comacs.org Contrary to what might be expected from electronegativity, a covalently bonded halogen (Cl, Br, I) has a region of positive electrostatic potential on its outer side, opposite the covalent bond. acs.org This positive σ-hole can interact attractively with negative sites like lone pairs on oxygen or nitrogen atoms, or the π-electrons of an aromatic ring. mdpi.comresearchgate.net

The strength of the halogen bond increases with the polarizability of the halogen atom, following the trend I > Br > Cl. acs.org Therefore, the two iodine atoms on this compound are potent halogen bond donors. In the context of crystal engineering—the design and synthesis of functional solid-state structures—these halogen bonds act as "molecular glue." They provide a reliable and directional tool to guide molecules into specific arrangements, such as one-dimensional chains or two-dimensional sheets. nih.gov Studies have shown that combining halogenated benzoic acids with molecules containing good halogen bond acceptors (like pyridines) results in predictable supramolecular architectures held together by a combination of hydrogen and halogen bonds. nih.govnih.gov

| Interaction Type | Donor/Acceptor Example | Typical Interaction Energy (kJ/mol) | Geometric Feature |

| Halogen Bond | C-I···O | 14 - 18 acs.org | Highly directional (R-X···Y angle ≈ 180°) acs.org |

| Halogen Bond | C-Br···O | 9 - 12 acs.org | Directional (R-X···Y angle ≈ 180°) |

| Halogen Bond | C-Cl···O | 5 - 8 acs.org | Moderately directional |

| Hydrogen Bond | O-H···N | 15 - 40 | Highly directional |

Table 1: Comparison of typical halogen and hydrogen bond characteristics relevant to crystal engineering.

A cocrystal is a crystalline solid composed of two or more different molecular components held together in a specific stoichiometric ratio by non-covalent interactions. researchgate.netnih.gov The design of cocrystals is a major focus of crystal engineering because it allows for the fine-tuning of a material's physical properties—such as solubility, melting point, and stability—without altering the chemical nature of the constituent molecules. nih.govnih.gov

Halogenated benzoic acids are ideal components for cocrystal design. The carboxylic acid group is a robust and predictable hydrogen bond donor and acceptor, capable of forming strong, well-defined hydrogen-bonding patterns (synthons) with other molecules. rsc.org Simultaneously, the halogen substituents, particularly iodine, can engage in specific halogen bonds. researchgate.net This interplay of strong hydrogen bonds and directional halogen bonds provides a powerful strategy for controlling the self-assembly of multicomponent solids. rsc.org By carefully selecting a co-former molecule with complementary hydrogen and/or halogen bond acceptors, it is possible to direct the formation of cocrystals with desired network structures and properties. rsc.orgrsc.org For example, combining a halogenated benzoic acid with a nitrogen-containing heteroaromatic compound can lead to a structure where the primary assembly is a hydrogen-bonded dimer or chain, which is then further organized into a 3D architecture by supporting halogen bonds. nih.govresearchgate.net

| Coformer 1 | Coformer 2 | Key Intermolecular Interactions | Resulting Architecture |

| Halogenated Benzoic Acid | Acridine | O-H···N Hydrogen Bond, C-H···X Hydrogen Bond, X···O Halogen Bond rsc.org | Layered 2D and 3D networks |

| Halogenated Benzoic Acid | Amino-pyrimidine | O-H···N Hydrogen Bond, N-H···O Hydrogen Bond, I···N Halogen Bond nih.gov | 1D and 2D extended architectures |

| Ethacridine | 3-Halobenzoic Acid | N-H···O Hydrogen Bond, O-H···O Hydrogen Bond, π-π Stacking, X···O Interaction researchgate.net | 3D blocks linked by multiple forces |

Table 2: Examples of multicomponent solids formed from halogenated benzoic acids and the intermolecular forces directing their assembly.

Q & A

Q. What are the established synthetic routes for 4-chloro-2,6-diiodobenzoic acid, and what yields can be expected?

The compound is synthesized via iodination of halogenated benzoic acid derivatives. A general protocol involves reacting a chlorinated benzoic acid precursor with iodine under controlled conditions, followed by purification via silica gel column chromatography (3:1 hexane:EtOAC eluent). For example, analogous diiodinated benzoic acids like 4-fluoro-2,6-diiodobenzoic acid have been synthesized with 85% yields using this method . While direct yield data for this compound is not explicitly provided, similar iodination reactions suggest high efficiency with optimized stoichiometry and reaction times.

Q. Which analytical techniques are suitable for quantifying this compound in reaction mixtures?

High-performance liquid chromatography with ultraviolet detection (HPLC-UV) is widely used for halogenated aromatic compounds. For example, 4-chloro-2,6-dimethylphenol (a structurally analogous derivative) was quantified using HPLC-UV with a detection limit of 0.009–0.011 mg/L and linearity (r² = 0.999) . Method adaptation for this compound would involve selecting a compatible mobile phase (e.g., acetonitrile/water gradients) and UV wavelength optimized for its absorption profile.

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts during diiodination of benzoic acid precursors?

Competing halogenation pathways (e.g., mono- or tri-iodination) can be controlled by:

Q. What strategies ensure the stability of this compound derivatives during storage and analysis?

Halogenated aromatic derivatives like 4-chloro-2,6-dimethylphenol degrade by >15% after one week at room temperature. For this compound, recommendations include:

Q. How do researchers resolve contradictions in reported yields for diiodinated benzoic acid syntheses?

Discrepancies often arise from variations in iodine sources, reaction temperatures, or purification methods. For instance, higher yields (e.g., 85% ) are achieved with controlled iodination at mild temperatures (e.g., 80°C) and rigorous post-reaction purification. Researchers should replicate protocols with strict parameter control and validate yields via mass balance calculations.

Q. What methodological considerations are critical for validating HPLC-UV assays of halogenated benzoic acids?

Key validation parameters include:

- Linearity : Calibration curves (e.g., 0.01–50 mg/L range) with r² ≥ 0.999 .

- Sensitivity : Detection limits (e.g., 0.01 mg/L) determined via signal-to-noise ratios.

- Specificity : Confirming no interference from reaction byproducts using diode-array detection.

- Precision : ≤5% relative standard deviation (RSD) for intra- and inter-day replicates .

Q. How can derivatization improve the detection of this compound in complex matrices?

Derivatization with reagents like 2,6-dimethylphenol enhances detectability by converting the acid into a UV-active ester or amide. For example, hypochlorite quantification via 4-chloro-2,6-dimethylphenol derivatization demonstrates proportional product formation (1:1 molar ratio), a principle adaptable to iodinated analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.